molecular formula C12H22N2O B15270340 N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B15270340
M. Wt: 210.32 g/mol
InChI Key: UEPDHNLVAYGWJJ-UHFFFAOYSA-N
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Description

N-{2-[(2-Methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide (CAS: 1602597-27-2) is a cyclopropane carboxamide derivative with a molecular formula of C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol . The compound features a cyclopropanecarboxamide core linked to an ethylamino group substituted with a 2-methylcyclopentyl moiety. Its structural uniqueness lies in the combination of the strained cyclopropane ring and the conformationally restricted 2-methylcyclopentyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[2-[(2-methylcyclopentyl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-9-3-2-4-11(9)13-7-8-14-12(15)10-5-6-10/h9-11,13H,2-8H2,1H3,(H,14,15)

InChI Key

UEPDHNLVAYGWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of 2-methylcyclopentylamine with ethyl cyclopropanecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related cyclopropanecarboxamide derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N-{2-[(2-Methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide C₁₂H₂₂N₂O 210.32 2-methylcyclopentylaminoethyl Combines cyclopropane with a bicyclic amine; potential CNS activity.
N-{2-[(2-Methylpropyl)amino]ethyl}cyclopropanecarboxamide C₁₀H₂₀N₂O 184.28 2-methylpropylaminoethyl Linear alkyl chain reduces steric hindrance compared to cyclopentyl.
N-(2-Bromophenyl)-N-ethyl-1-methylcyclopropanecarboxamide C₁₃H₁₅BrN₂O 295.18 2-bromophenyl, ethyl, methylcyclopropane Aromatic halogenation may enhance lipophilicity and receptor binding.
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide C₁₄H₁₆N₂O 228.29 Indole-3-ethyl Indole moiety suggests serotonin receptor modulation potential.
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide C₂₀H₂₂N₂O 306.40 Diphenylbutenyl, ethyl Extended aromaticity increases molecular weight and rigidity.

Physicochemical and Functional Comparisons

Cyclopropane Core vs. Substituent Effects
  • The cyclopropane ring in all analogs introduces ring strain , which can enhance reactivity or binding affinity in biological systems .
  • The 2-methylcyclopentyl group in the target compound provides conformational rigidity and moderate lipophilicity, whereas the 2-methylpropyl group in offers greater flexibility but lower steric bulk .
Hydrogen Bonding and Crystal Packing
  • Cyclopropanecarboxamides with hydrogen-bonding substituents (e.g., hydroxyl or amide groups) often form stable crystalline structures via O–H⋯O or N–H⋯O interactions, as observed in related compounds (). The target compound’s lack of polar groups may reduce crystallinity compared to analogs like .

Biological Activity

N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C12_{12}H22_{22}N2_2O and a molecular weight of approximately 210.32 g/mol. This compound features a cyclopropanecarboxamide moiety linked to a 2-methylcyclopentyl amino group, suggesting potential biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound is characterized by:

  • Cyclopropane Ring : A three-membered ring that can undergo ring-opening reactions, potentially leading to various derivatives.
  • Carboxamide Functional Group : This group can participate in nucleophilic substitutions and acylation reactions.
  • Amino Group : The amino group can act as a nucleophile and is crucial for interactions with biological targets.

Comparison with Similar Compounds

Compound NameStructureKey Features
CyclopropanecarboxamideBasic structure without substitutionServes as a parent compound
N,N-DimethylcyclopropanecarboxamideDimethyl derivativeContains dimethyl substitution
N-(1-Methyl-1-cyclobutylethyl)carbamateCyclobutyl derivativeDifferent reactivity profile

Uniqueness : The specific 2-methylcyclopentyl substitution may enhance lipophilicity, influencing interactions with biological targets compared to other similar compounds.

  • Receptor Interactions : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and cognitive functions.
  • Enzyme Modulation : It could modulate enzyme activity involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmission dynamics.

Research Findings

Research into similar compounds indicates various mechanisms through which they exert biological effects:

  • Neurotransmitter Systems : Compounds structurally related to this compound have shown promise in modulating serotonin and dopamine pathways, suggesting potential antidepressant or anxiolytic effects.
  • Pharmacological Studies : Investigations into binding affinities using techniques such as molecular docking simulations have indicated possible interactions with serotonin receptors (5-HT), which are critical in mood regulation.

Case Studies and Applications

While specific case studies focused solely on this compound are scarce, related compounds have been explored extensively:

  • Therapeutic Applications :
    • Compounds similar to this one have been evaluated for their efficacy in treating anxiety disorders and depression.
    • Their ability to influence neurotransmitter systems positions them as potential leads for drug development targeting CNS disorders.
  • Safety and Toxicology :
    • Preliminary toxicity assessments indicate that compounds within this class may exhibit moderate toxicity profiles, necessitating careful evaluation during drug development phases .

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